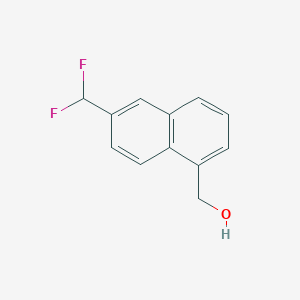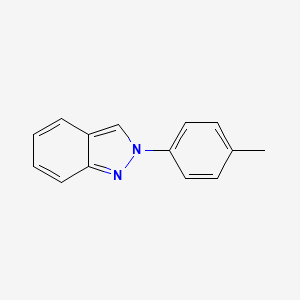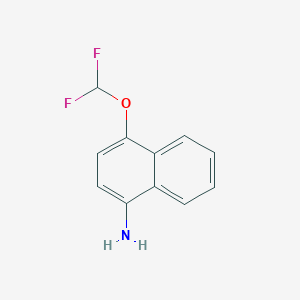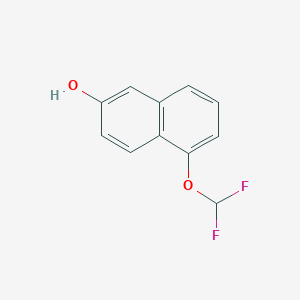
3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxolan-2-yl)-5-methyl-1H-indole is a compound that features a unique structure combining an indole ring with a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole typically involves the formation of the indole ring followed by the introduction of the dioxolane moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The dioxolane ring can then be introduced through acetalization of the appropriate carbonyl compound with ethylene glycol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)-5-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, indolines, and indole-2,3-dione derivatives .
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)-5-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The indole ring is known to interact with proteins and nucleic acids, while the dioxolane moiety can enhance the compound’s stability and solubility .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with similar chemical properties but lacking the indole ring.
5-Methylindole: Contains the indole ring but lacks the dioxolane moiety.
Indole-3-carbinol: Another indole derivative with different functional groups.
Uniqueness
3-(1,3-Dioxolan-2-yl)-5-methyl-1H-indole is unique due to the combination of the indole ring and the dioxolane moiety, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole |
InChI |
InChI=1S/C12H13NO2/c1-8-2-3-11-9(6-8)10(7-13-11)12-14-4-5-15-12/h2-3,6-7,12-13H,4-5H2,1H3 |
InChI Key |
RDJCTSNRZLOPGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C3OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)

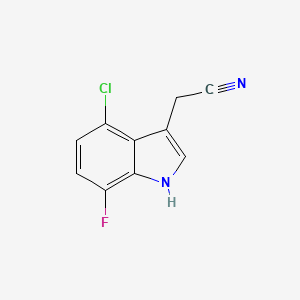
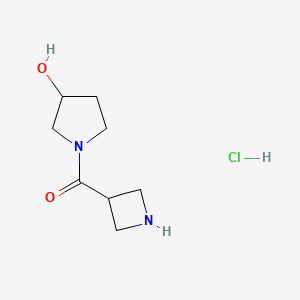


![Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)

